Qianhucoumarin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Qianhucoumarin B is a coumarin derivative . It can be isolated from the traditional Chinese medicine Qianhu, roots of Peucedanum praeruptorum .
Molecular Structure Analysis
The molecular weight of Qianhucoumarin B is 304.29 . Its molecular formula is C16H16O6 . The SMILES representation of its structure is O[C@H]1C2=C(OC©([C@H]1OC©=O)C)C=CC(C=C3)=C2OC3=O .Physical And Chemical Properties Analysis
Qianhucoumarin B has a molecular weight of 304.29 and a molecular formula of C16H16O6 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Metabolite Profiling of Peucedanum praeruptorum :
- Research by Chen et al. (2019) focused on metabolite profiling in different parts of bolting and unbolting Peucedanum praeruptorum, known as Qianhu. They found that the roots contain coumarins, including pyranocoumarins, with the composition changing after the bolting process.
Isolation and Identification of Coumarins :
- Hou et al. (2010) isolated minor coumarins from Peucedanum praeruptorum, including qianhucoumarin J, using various chromatographic techniques. This study provided insights into the methods for separating and identifying coumarins in this plant (Hou, Luo, Wang, & Kong, 2010).
Chemical Constituents and Pharmacological Efficacy :
- Kong Ling-yi (2010) conducted systematic research on the material base of Radix Peucedani(Qianhu), focusing on its chemical constituents and their pharmacological efficacy (Kong Ling-yi, 2010).
Enantioseparation and Configuration Determination :
- Song et al. (2012) developed a method combining enzymatic hydrolysis with chiral LC-MS/MS analysis to determine the absolute configurations of angular-type pyranocoumarins from Peucedani Radix (Song et al., 2012).
NMR-based Metabolomic Characterization :
- Song et al. (2014) used nuclear magnetic resonance (NMR) spectroscopy coupled with principal components analysis (PCA) for the metabolomic characterization of Peucedani Radix (Song et al., 2014).
Pharmacological Activities and Constituents of Peucedani Radix :
- Song et al. (2015) summarized research progress on the botanical, phytochemical, chemical analysis, pharmacological assay, and pharmacokinetic profile of Peucedani Radix (Song, Jing, Yan, & Wang, 2015).
Pharmacokinetics of Angelicae dahurica Coumarins :
- Zhao, Zhang, & Yang (2016) investigated the pharmacokinetics of coumarins in Angelicae dahuricae Radix, providing insight into the metabolic mechanism of these compounds (Zhao, Zhang, & Yang, 2016).
Regulation of Cytochrome P450 3A by Praeruptorin A :
- Huang et al. (2013) studied the regulation of human pregnane X receptor and cytochrome P450 3A by praeruptorin A isolated from Peucedanum praeruptorum (Huang et al., 2013).
Safety And Hazards
properties
CAS RN |
152615-14-0 |
---|---|
Product Name |
Qianhucoumarin B |
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
[(9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] acetate |
InChI |
InChI=1S/C16H16O6/c1-8(17)20-15-13(19)12-10(22-16(15,2)3)6-4-9-5-7-11(18)21-14(9)12/h4-7,13,15,19H,1-3H3/t13-,15-/m0/s1 |
InChI Key |
WGBFEDHNTNVZGG-ZFWWWQNUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |
SMILES |
CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |
Canonical SMILES |
CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |
Other CAS RN |
152615-14-0 |
synonyms |
qianhucoumarin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.